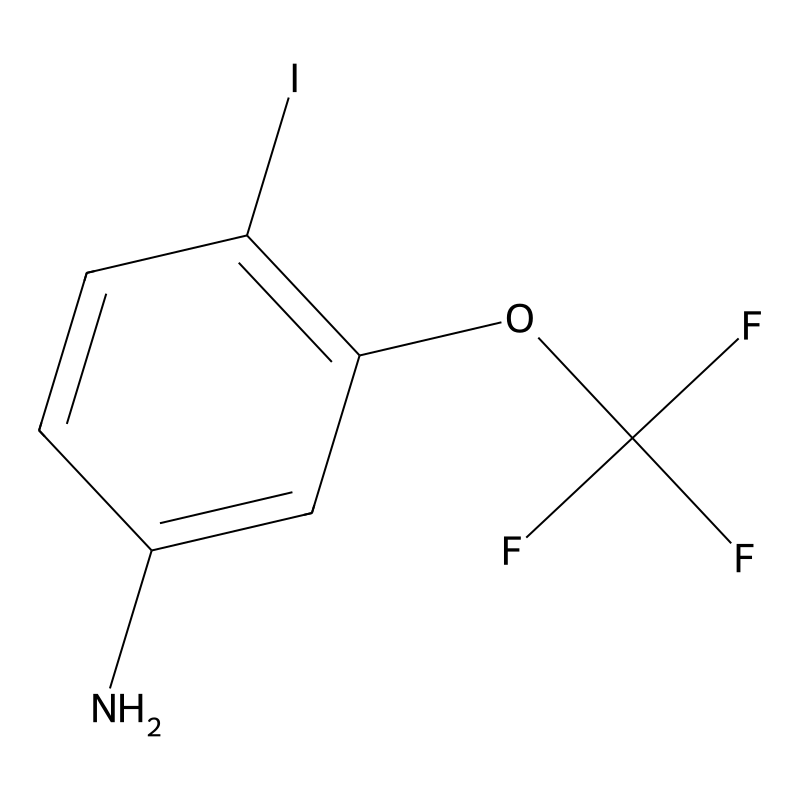4-iodo-3-(trifluoromethoxy)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
-Iodo-3-(trifluoromethoxy)aniline (4-ITFA) is a valuable intermediate used in various scientific research fields due to its unique functional groups: an iodine atom, a trifluoromethoxy group, and an amine group. These functionalities allow for diverse chemical transformations, making 4-ITFA a versatile building block for synthesis.
II. ### Agrochemicals
4-ITFA finds application in the development of novel agrochemicals, particularly insecticides and fungicides. The introduction of 4-ITFA into the structure of these molecules can enhance their potency, selectivity, and overall efficacy. Research efforts have explored 4-ITFA as a precursor for neonicotinoid insecticides, a class known for their effectiveness against a broad spectrum of insects [].
III. ### Pharmaceuticals
The field of medicinal chemistry utilizes 4-ITFA for the synthesis of potential drug candidates. Its versatile structure allows for the incorporation of 4-ITFA into various scaffolds, potentially leading to novel therapeutic agents. Scientific literature reports the use of 4-ITFA in the development of molecules targeting diseases like cancer and neurodegenerative disorders [].
IV. ### Dyestuffs
4-ITFA can be employed as a building block in the synthesis of dyes with unique properties. The presence of the iodine atom and the trifluoromethoxy group can influence the color and light absorption characteristics of the resulting dye molecules. Research explores the use of 4-ITFA for the development of dyes with improved lightfastness, thermal stability, and specific colors for various applications [].
4-iodo-3-(trifluoromethoxy)aniline is an organic compound characterized by its unique trifluoromethoxy group, which enhances its chemical reactivity and biological activity. The compound's molecular formula is C7H5F3IN, and it features an iodine atom at the para position relative to the amino group and a trifluoromethoxy group at the meta position. This arrangement contributes to its distinct properties and applications in various fields, particularly in medicinal chemistry and materials science.
- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, making it a valuable intermediate in organic synthesis.
- Cross-Coupling Reactions: It can undergo reactions such as Suzuki-Miyaura coupling and Heck coupling, where it acts as a coupling partner to form more complex structures .
- Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, which are crucial in synthesizing pharmaceuticals.
Several methods have been reported for synthesizing 4-iodo-3-(trifluoromethoxy)aniline:
- Direct Halogenation: Starting with 3-(trifluoromethoxy)aniline, iodine can be introduced using iodine monochloride or another iodine source under controlled conditions.
- Cross-Coupling Reactions: Utilizing precursors such as 4-bromo-3-(trifluoromethoxy)aniline in palladium-catalyzed cross-coupling reactions can yield the desired product .
- Functional Group Transformations: Existing anilines can be modified through various functional group transformations to introduce the trifluoromethoxy group followed by iodination.
4-iodo-3-(trifluoromethoxy)aniline has several applications:
- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators for specific biological pathways.
- Material Science: The compound can be used in creating advanced materials with specific electronic or optical properties due to the presence of the trifluoromethoxy group.
- Chemical Intermediates: It serves as an important intermediate in synthesizing other complex organic molecules.
Several compounds share structural similarities with 4-iodo-3-(trifluoromethoxy)aniline. Below is a comparison highlighting their uniqueness:
The distinct arrangement of functional groups in 4-iodo-3-(trifluoromethoxy)aniline differentiates it from these similar compounds, especially regarding its potential applications and reactivity profiles. The presence of both iodine and trifluoromethoxy groups allows for unique chemical behavior that can be exploited in various synthetic pathways and applications.








